molecular formula C7H10Cl2N2O B1367740 (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride CAS No. 54812-55-4

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B1367740
CAS No.: 54812-55-4
M. Wt: 209.07 g/mol
InChI Key: WJGGZLUXLCWVJB-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine building block of significant interest in advanced organic synthesis and drug discovery. The reactive hydrazine functional group makes this compound a versatile precursor for constructing nitrogen-containing heterocycles, which are crucial scaffolds in numerous bioactive molecules . Its specific molecular architecture, featuring both methoxy and chloro substituents, allows for precise structural modifications and fine-tuning of electronic properties in target compounds. In pharmaceutical research, such hydrazine derivatives are widely employed as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) . The compound's utility extends to the development of novel molecular structures in material science, where it can contribute to the creation of functional polymers or advanced materials . Furthermore, hydrazine-based compounds are frequently utilized in analytical chemistry as reagents for the derivatization and detection of carbonyl groups or other specific analytes, aiding in the development of sensitive diagnostic methods . As a research chemical, it enables the exploration of new synthetic pathways and the investigation of structure-activity relationships, particularly in the development of potential therapeutic agents.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGGZLUXLCWVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586212
Record name (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54812-55-4
Record name (3-Chloro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40586212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloro-4-methoxyphenyl)hydrazine hydrochloride
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Preparation Methods

Method Overview

The most common and straightforward method for preparing (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate under acidic conditions, typically using hydrochloric acid. The reaction is conducted under reflux to promote complete conversion.

Reaction Scheme

Key Features

  • The acidic medium protonates the hydrazine, facilitating nucleophilic attack on the aniline derivative.
  • Reflux ensures sufficient energy for the reaction to proceed to completion.
  • The product crystallizes as a hydrochloride salt, enhancing stability and ease of isolation.

Industrial Scale Considerations

  • Optimization of temperature, pressure, and reaction time improves yield.
  • Continuous flow reactors are employed to enhance reaction efficiency and scalability.
  • Reaction parameters are carefully controlled to minimize side reactions and impurities.
Parameter Typical Conditions Notes
Temperature Reflux (~100 °C) Ensures complete reaction
Acid concentration Concentrated HCl Protonates hydrazine
Reaction time Several hours Optimized for maximum yield
Reactor type Batch or continuous flow Continuous flow preferred industrially

Reduction of Diazonium Salts Derived from 3-Chloro-4-methoxyaniline

Method Overview

An alternative preparative route involves diazotization of 3-chloro-4-methoxyaniline to form a diazonium salt, followed by reduction to the hydrazine hydrochloride salt.

Stepwise Procedure

  • Diazotization: 3-chloro-4-methoxyaniline is treated with sodium nitrite in acidic aqueous solution at low temperature (5-10 °C) to form the diazonium salt.
  • Reduction: The diazonium salt is then reduced using a suitable reducing agent such as ammonium sulfite or other sulfur-containing reductants.
  • Acidification: Hydrochloric acid is added to precipitate the hydrazine hydrochloride salt.
  • Isolation: The product is filtered, washed, and dried.

Advantages

  • Allows for high purity product due to controlled reaction steps.
  • The use of ammonium sulfite as a reducing agent prevents caking and facilitates handling compared to sodium sulfite.
  • Crystallization in acidic medium yields a product with good flowability and ease of washing.

Industrial Scale Data (Example)

Step Conditions Outcome
Diazotization 20% NaNO2 aqueous solution, 5-10 °C Formation of diazonium salt
Reduction Ammonium sulfite aqueous solution, 50-60 °C, 3-4 h Conversion to hydrazine intermediate
Acidification 20% HCl solution, 50-70 °C, 1-2 h Crystallization of hydrazine hydrochloride
Yield and purity ~99.2% purity, high yield (industrial) High-quality product obtained

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Scale Yield/Purity Notes
Direct reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate 3-chloro-4-methoxyaniline Hydrazine hydrate, HCl Reflux, acidic medium Lab & Industrial High Simple, scalable, common method
Diazotization followed by reduction 3-chloro-4-methoxyaniline NaNO2, ammonium sulfite, HCl Low temp diazotization, 50-70 °C reduction and acidification Industrial Very high purity (99%+) Improved handling, high purity product
Functional group transformations (oxidation, substitution) This compound Various oxidants/reductants Variable Synthetic use N/A For derivative synthesis

Research Findings and Analytical Data

  • The hydrazine hydrochloride salt typically crystallizes as a stable crystalline solid.
  • Analytical techniques such as NMR, mass spectrometry, and melting point determination confirm structure and purity.
  • Industrial methods report purity levels exceeding 99%, suitable for pharmaceutical intermediates.
  • Continuous flow synthesis enhances reproducibility and process control.

Scientific Research Applications

Organic Synthesis

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride serves as a crucial intermediate in synthesizing various organic compounds. It can undergo multiple reactions, including:

  • Oxidation to form azo compounds.
  • Reduction to yield hydrazine derivatives.
  • Substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Biological Studies

The compound has been utilized in biological research to explore enzyme inhibition and protein modification. Its ability to form covalent bonds with enzymes allows it to inhibit their activity, which can affect numerous biochemical pathways.

Biological Activities:

  • Antioxidant Activity: Predictive models suggest potential antioxidant properties that may help mitigate oxidative stress.
  • Antitumor Effects: Initial studies indicate anticancer properties against specific cancer cell lines, possibly enhancing effectiveness compared to simpler analogs.
  • Enzyme Inhibition: The compound interacts with enzymes, modulating various cellular functions.

Pharmaceutical Development

Due to its unique structural features, this compound is being investigated as a precursor for developing pharmaceutical agents with therapeutic effects. Its potential applications include:

  • Antiviral and antimicrobial activities, particularly in the context of chalcone derivatives.
  • Development of drugs targeting specific diseases through enzyme modulation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantPotential to reduce oxidative stress
AntitumorEfficacy against certain cancer cell lines
Enzyme InhibitionInteraction with specific enzymes

Table 2: Comparison with Related Compounds

Compound NameKey Features
4-Methoxyphenylhydrazine hydrochlorideLacks chlorine substituent; less reactive
4-Chlorophenylhydrazine hydrochlorideLacks methoxy group; affects solubility
Phenylhydrazine hydrochlorideNo substituents; different chemical properties

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the modulation of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-Cl and 4-OCH₃ groups in the target compound introduce steric and electronic effects distinct from monosubstituted analogs (e.g., 4-Cl or 4-OCH₃ derivatives). These substituents enhance electrophilicity at the phenyl ring, influencing reactivity in condensation reactions .
  • Melting Points : Fluorinated analogs (e.g., 3-Chloro-4-fluorophenylhydrazine HCl) exhibit higher decomposition temperatures, likely due to stronger intermolecular interactions from fluorine’s electronegativity .

Biological Activity

(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride is a hydrazine derivative characterized by its unique structural features, including a chloro and a methoxy group on the phenyl ring. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : CHClNO
  • CAS Number : 54812-55-4
  • Appearance : Crystalline solid

The presence of the hydrazine functional group allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its potential applications in drug development and organic synthesis .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that help mitigate oxidative stress. Predictive models suggest that this compound may also demonstrate such activity .
  • Antitumor Effects : Initial studies indicate that this compound may possess anticancer properties, particularly against certain cancer cell lines. Its structural features could enhance its effectiveness compared to simpler analogs .
  • Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity through covalent bonding at active sites. This interaction can modulate various biochemical pathways .

The mechanism of action for this compound involves:

  • Covalent Bond Formation : The compound can form covalent bonds with enzymes, leading to inhibition of their activity.
  • Modulation of Cellular Processes : By affecting enzyme activity, it can influence metabolic pathways and cellular functions.

Antioxidant Activity Study

A study evaluated the antioxidant potential of various derivatives related to this compound using the DPPH radical scavenging method. Results indicated that some derivatives exhibited antioxidant activities comparable to ascorbic acid .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Derivative A85%1.37 times higher
Derivative B80%1.35 times higher

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of this compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results showed significant cytotoxicity in U-87 cells compared to MDA-MB-231 cells, indicating selective activity against certain cancer types .

Cell LineIC50 (µM)% Inhibition at 100 µM
U-871070%
MDA-MB-2312530%

Q & A

Q. What is a reliable laboratory method for synthesizing (3-Chloro-4-methoxyphenyl)hydrazine hydrochloride?

A common approach involves refluxing the substituted phenylhydrazine precursor with hydrochloric acid in ethanol. For example, analogous hydrazine hydrochlorides are synthesized by reacting benzylideneacetone derivatives with substituted phenylhydrazines in ethanol under reflux (6–8 hours), followed by cooling, filtration, and recrystallization from ethanol . Ensure stoichiometric control of HCl to avoid side reactions.

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use a fume hood to prevent inhalation of toxic vapors.
  • Storage : Store in airtight containers labeled with hazard warnings.
  • Disposal : Neutralize waste with diluted calcium hypochlorite . Note: Substituted phenylhydrazine hydrochlorides are hemolytic and bind to hemoglobin, requiring strict adherence to exposure limits .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and chloro groups). For example, methoxy protons appear as a singlet near δ 3.8–4.0 ppm, while aromatic protons split based on substitution patterns .
  • IR : Detect N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 203.6).

Advanced Research Questions

Q. How do the electronic effects of chloro and methoxy substituents influence reactivity in heterocyclic synthesis?

The electron-withdrawing chloro group decreases electron density at the phenyl ring, while the methoxy group donates electrons via resonance. This combination directs electrophilic substitution reactions and stabilizes intermediates during pyrazole or triazole formation. Computational studies (e.g., DFT) can model charge distribution, while Hammett constants (σ values) predict regioselectivity in cyclization reactions .

Q. How can researchers resolve discrepancies in melting point data during synthesis?

  • Recrystallization : Purify using ethanol/water mixtures to remove impurities.
  • Decomposition Check : Monitor thermal stability via differential scanning calorimetry (DSC). The compound may decompose near 211–212°C .
  • Analytical Cross-Verification : Compare with HPLC purity data (>95%) and elemental analysis.

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Purity : High purity (>98%) is essential. Use slow evaporation in ethanol/water (7:3 v/v).
  • Crystal Packing : Chloro and methoxy groups may induce steric hindrance. Co-crystallization with stabilizing agents (e.g., crown ethers) can improve lattice formation.
  • Refinement : Use SHELXL for small-molecule refinement, especially for resolving twinning or high thermal motion .

Q. How does this compound compare to structurally similar hydrazine hydrochlorides in biological assays?

  • Structure-Activity Relationship (SAR) : The chloro group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may modulate hydrogen bonding.
  • Case Study : Analogous hydrazine hydrochlorides show inhibitory activity against aminopeptidases and VEGFR2, suggesting potential for kinase inhibition studies .

Key Notes for Methodological Rigor

  • Contradiction Management : If spectral data conflicts with expected structures, validate via 2D NMR (COSY, HSQC) or X-ray crystallography.
  • Reaction Optimization : Use design of experiments (DoE) to optimize reflux time, solvent ratios, and acid concentration.
  • Toxicity Mitigation : Implement in vitro assays (e.g., hemolysis tests) to quantify biological risks before scaling up .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride
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(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

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